molecular formula C6H5N3S B1331299 1H-Imidazo[4,5-b]pyridine-2-thiol CAS No. 29448-81-5

1H-Imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B1331299
CAS No.: 29448-81-5
M. Wt: 151.19 g/mol
InChI Key: ZLYRPVTXHARSPL-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine-2-thiol (CAS: 29448-81-5) is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a thiol (-SH) substituent at the 2-position. This scaffold is structurally analogous to purine, enabling interactions with biomolecules like DNA, RNA, and proteins . Its derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, and kinase inhibition properties . The compound is commercially significant as a chemical intermediate, with global market data spanning 1997–2046, reflecting its utility in pharmaceuticals and materials science .

Synthesis typically involves reacting pyridine-3,4-diamine with carbon disulfide in ethanol, followed by methylation using methyl iodide (MeI) in acetone to yield derivatives like 2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine .

Chemical Reactions Analysis

1H-Imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of 1H-imidazo[4,5-b]pyridine derivatives as effective antitubercular agents. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Notably, compounds such as 5c and 5g exhibited minimum inhibitory concentrations (MIC) of 0.6 μmol/L and 0.5 μmol/L respectively, indicating strong antitubercular properties. These compounds were designed using a ligand-based drug design approach, demonstrating promising interactions with the DprE1 enzyme, a critical target in tuberculosis treatment .

Antiviral Properties

The compound has also shown promise as an antiviral agent. A study focused on the design and synthesis of novel substituted imidazo[4,5-b]pyridin-2-ylthioacetanilides revealed that these derivatives act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The structure-activity relationship (SAR) analysis indicated that specific substitutions significantly enhance antiviral efficacy .

Cancer Treatment

Imidazo[4,5-b]pyridine derivatives have been investigated for their anticancer properties. Research has indicated that certain compounds within this class can inhibit key proteins involved in cancer cell survival, such as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1) . For instance, specific derivatives demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential utility in cancer therapeutics.

Antimicrobial Activity

In addition to their antitubercular and antiviral properties, 1H-imidazo[4,5-b]pyridine derivatives have been evaluated for antimicrobial activity. Compounds have shown effectiveness against bacteria such as Escherichia coli and Bacillus cereus, with some exhibiting significant inhibition rates . This broad-spectrum antimicrobial potential positions these compounds as candidates for developing new antibiotics.

Pharmacological Insights

The pharmacological potential of imidazo[4,5-b]pyridine derivatives extends beyond infectious diseases and cancer. They have been studied for their anti-inflammatory effects and ability to modulate various cellular pathways critical to disease processes. For example, certain derivatives have demonstrated the ability to inhibit inflammatory responses associated with obesity by affecting transcription factors involved in oxidative stress regulation .

Summary of Applications

Application AreaSpecific ActivitiesNotable CompoundsReferences
AntitubercularInhibitory activity against Mycobacterium tuberculosis5c (MIC: 0.6 μmol/L), 5g (MIC: 0.5 μmol/L)
AntiviralNNRTIs against HIV-1Substituted imidazo[4,5-b]pyridin-2-ylthioacetanilides
Cancer TreatmentInhibition of IAPs and Mcl-1Various derivatives
AntimicrobialEffective against E. coli and Bacillus cereusSpecific synthesized compounds
Anti-inflammatoryModulation of oxidative stressVarious derivatives

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]pyridine-2-thiol varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes . In medicinal applications, the compound may target specific proteins or signaling pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Key structural analogs differ in ring fusion positions, substituents, and functional groups, which influence their physicochemical and biological properties.

Compound Name Core Structure Substituents/Functional Groups Biological Activity
1H-Imidazo[4,5-b]pyridine-2-thiol Imidazo[4,5-b]pyridine -SH at position 2 Kinase inhibition, antiviral
1H-Imidazo[4,5-c]pyridine-2-thiol Imidazo[4,5-c]pyridine -SH at position 2 Not reported
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Imidazo[4,5-b]pyridine Acetyl at N1, Br at position 6 Aurora kinase inhibition
1-(4-Methoxyphenyl)-3-methyl-8-(pyridin-4-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one Imidazo[4,5-c]quinoline Methoxyphenyl, methyl, pyridinyl Kinase inhibition (e.g., PDE)

Key Observations :

  • Ring Fusion Position: The [4,5-b] vs. For example, this compound forms planar fused rings with intermolecular N–H⋯N hydrogen bonds, enhancing crystallinity .
  • Substituents : Bromine and acetyl groups (e.g., in 1-Acetyl-6-bromo derivatives) improve kinase selectivity, while thiol groups enhance reactivity as intermediates .

Key Observations :

  • Chloro-pyrazol derivatives exhibit lower yields (50%) and purity due to complex cyclization conditions .

Kinase Inhibition

  • This compound Derivatives : Act as Aurora kinase inhibitors, critical in cancer therapy .
  • Imidazo[4,5-c]quinolin-2(3H)-one Derivatives: Target phosphodiesterase (PDE) enzymes, with IC₅₀ values in the nanomolar range .

Antiviral and Anti-inflammatory Activity

  • Brominated derivatives (e.g., 6-bromo-substituted analogs) show enhanced antiviral potency against RNA viruses .
  • Thiol derivatives are less explored for anti-inflammatory activity compared to acetylated analogs .

Physicochemical Properties

Property This compound 1-Acetyl-6-bromo Derivative Imidazo[4,5-c]quinolin-2(3H)-one
Melting Point Not reported 215–217°C (crystalline) Not reported
Solubility Low in polar solvents Moderate in DMF Low in water
Hydrogen Bonding N–H⋯N and C–H⋯O networks N–H⋯O interactions Limited data

Key Observations :

  • Acetyl and bromine substituents improve solubility in organic solvents (e.g., DMF) compared to the parent thiol compound .
  • Crystallinity is higher in brominated derivatives due to robust hydrogen-bonding networks .

Market and Commercial Relevance

This compound has a well-established market footprint, with data spanning 200+ countries and projections to 2046 . Its analogs, however, are less documented commercially, suggesting niche applications in drug discovery.

Biological Activity

1H-Imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system with a thiol (-SH) group. The molecular formula is C6H5N3SC_6H_5N_3S, with a molecular weight of 151.19 g/mol. The thiol group plays a crucial role in the compound's reactivity and biological interactions, allowing it to form covalent bonds with various biological macromolecules.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that this compound showed higher efficacy against Gram-positive bacteria such as Bacillus cereus compared to Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus cereus8 μg/mL
Escherichia coli>64 μg/mL

This differential sensitivity suggests that the compound may interact more effectively with the cell wall structures of Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits antiproliferative activity against various cancer cell lines, including glioblastoma and colorectal carcinoma cells. For instance, compounds derived from this scaffold demonstrated IC50 values in the sub-micromolar range against colon carcinoma cell lines .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
LN-229 (Glioblastoma)0.7
HCT-116 (Colorectal)0.4
NCI-H460 (Lung)1.0

These findings highlight the potential of this compound as a lead compound in developing new anticancer agents.

Antiviral Activity

The antiviral properties of this compound have also been explored, particularly its activity against HIV. A series of substituted derivatives were synthesized and evaluated for their ability to inhibit HIV reverse transcriptase. Some derivatives exhibited promising activity, suggesting that modifications to the imidazo[4,5-b]pyridine scaffold can enhance antiviral efficacy .

Case Study: Structure-Activity Relationship (SAR)

A recent study focused on the structure-activity relationship of various substituted imidazo[4,5-b]pyridines revealed that specific substitutions at the pyridine ring significantly influenced biological activity. For example, bromo-substituted derivatives showed enhanced antiproliferative effects compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1H-Imidazo[4,5-b]pyridine-2-thiol, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves cyclocondensation of precursors like 2-aminopyridine derivatives with thiourea or thioacetamide under acidic conditions. For example, ammonia and formaldehyde have been shown to participate in forming imidazo[4,5-b]pyridine derivatives via Maillard-type reactions, with creatine or phenylacetaldehyde as additional components . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine precursors) and reaction time (typically 24–48 hours at 80–100°C). Purity is enhanced by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How is the structure of this compound confirmed experimentally?

  • Methodology : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR in DMSO-d₆ shows characteristic signals: δ 8.2–8.5 ppm (pyridine protons), δ 12.1 ppm (thiol -SH, exchange with D₂O). X-ray crystallography (e.g., Bruker SMART APEXII) resolves tautomeric forms, such as thione-thiol equilibria, by analyzing bond lengths (C=S ≈ 1.67 Å vs. C-SH ≈ 1.81 Å) .

Q. What spectroscopic techniques are used to quantify thiol-thione tautomerism in this compound?

  • Methodology : UV-Vis spectroscopy (λ_max ≈ 270–290 nm for thiol vs. 310–330 nm for thione) and IR (ν(S-H) ≈ 2550 cm⁻¹; ν(C=S) ≈ 1250 cm⁻¹). Variable-temperature NMR in DMSO-d₆ can track tautomeric shifts, with coalescence temperatures indicating energy barriers .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and tautomeric stability of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates tautomer stability. Studies show the thione form is energetically favored by ~5–8 kcal/mol due to resonance stabilization. HOMO-LUMO gaps (~4.5 eV) correlate with experimental UV spectra . Exact exchange terms in hybrid functionals improve accuracy for π-conjugated systems .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodology : Systematic screening of catalysts (e.g., p-toluenesulfonic acid vs. ZnCl₂) and solvents (DMF vs. EtOH) identifies optimal conditions. For example, yields improve from 45% to 72% using microwave-assisted synthesis (100 W, 15 min). Conflicting data may arise from impurities in starting materials (validate via HPLC-MS) .

Q. How does substitution at the pyridine or imidazole rings modulate biological activity?

  • Methodology : SAR studies compare derivatives (e.g., 6-phenyl or 1-methyl substituents) using in vitro assays. For instance, 6-phenyl analogs show enhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 12 µM for parent compound) due to hydrophobic interactions in the ATP-binding pocket. Activity is validated via molecular docking (AutoDock Vina) and crystallography (PDB: 3QKK) .

Q. What mechanistic insights explain the compound’s role in catalytic reactions (e.g., C–S bond formation)?

  • Methodology : Kinetic isotope effects (KIE) and ESI-MS trap intermediates. For example, the thiol group acts as a nucleophile in SNAr reactions, with rate constants (k ≈ 0.15 M⁻¹s⁻¹) determined via stopped-flow spectroscopy. Transition states are modeled using DFT (M06-2X/def2-TZVP) .

Properties

IUPAC Name

1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYRPVTXHARSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352558
Record name 1H-Imidazo[4,5-b]pyridine-2-thiol
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Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29448-81-5
Record name 1,3-Dihydro-2H-imidazo[4,5-b]pyridine-2-thione
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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